Cas no 1250355-52-2 (2-(prop-2-yn-1-yl)aminobenzoic acid)

2-(Prop-2-yn-1-yl)aminobenzoic acid is a synthetic organic compound featuring a benzoic acid core substituted with a propargylamine group at the 2-position. This structure imparts reactivity suitable for further functionalization, particularly in click chemistry applications due to the alkyne moiety. The compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, where its dual functionality allows for selective modifications. Its stability under standard conditions and compatibility with various coupling reactions enhance its utility in heterocyclic and peptidomimetic chemistry. The presence of both carboxylic acid and alkyne groups enables diverse derivatization pathways, making it valuable for targeted molecular design.
2-(prop-2-yn-1-yl)aminobenzoic acid structure
1250355-52-2 structure
Product Name:2-(prop-2-yn-1-yl)aminobenzoic acid
CAS No:1250355-52-2
MF:C10H9NO2
MW:175.183962583542
CID:5996730
PubChem ID:20086633
Update Time:2025-05-20

2-(prop-2-yn-1-yl)aminobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(prop-2-yn-1-yl)aminobenzoic acid
    • Benzoic acid, 2-(2-propyn-1-ylamino)-
    • 2-[(Prop-2-yn-1-yl)amino]benzoic acid
    • EN300-1449731
    • AKOS011513211
    • 1250355-52-2
    • 2-[(prop-2-yn-1-yl)amino]benzoicacid
    • SCHEMBL459868
    • Inchi: 1S/C10H9NO2/c1-2-7-11-9-6-4-3-5-8(9)10(12)13/h1,3-6,11H,7H2,(H,12,13)
    • InChI Key: FWGVQUPVIDJFCV-UHFFFAOYSA-N
    • SMILES: C(O)(=O)C1=CC=CC=C1NCC#C

Computed Properties

  • Exact Mass: 175.063328530g/mol
  • Monoisotopic Mass: 175.063328530g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 228
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 49.3Ų

Experimental Properties

  • Density: 1.267±0.06 g/cm3(Predicted)
  • Boiling Point: 364.0±27.0 °C(Predicted)
  • pka: 3.67±0.36(Predicted)

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2-(prop-2-yn-1-yl)aminobenzoic acid Related Literature

Additional information on 2-(prop-2-yn-1-yl)aminobenzoic acid

2-(Prop-2-yn-1-yl)aminobenzoic Acid

Introduction to 2-(Prop-2-yn-1-yl)aminobenzoic Acid (CAS No. 1250355-52-2)

2-(Prop-2-yn-1-yl)aminobenzoic acid, a compound with the CAS number 1250355-52-2, is a fascinating molecule that has garnered attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a benzoic acid moiety with a propargylamine group. The presence of the propargyl group introduces interesting electronic and steric properties, making it a valuable building block for various applications.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2-(prop-2-yn-1-yl)aminobenzoic acid, allowing researchers to explore its potential in drug discovery and material synthesis. This article delves into the structural features, synthesis methods, biological activities, and applications of this compound, highlighting its significance in contemporary chemical research.

Structural Features and Chemical Properties

The molecular structure of 2-(prop-2-yn-1-yl)aminobenzoic acid consists of a benzene ring substituted with an amino group (-NH-) at the para position and a propargyl group (-C≡CH) at the meta position relative to the carboxylic acid group (-COOH). This arrangement imparts unique electronic characteristics to the molecule, including conjugation effects and hydrogen bonding capabilities.

The propargylamine group is known for its ability to participate in various chemical reactions, such as cycloadditions and nucleophilic additions. These reactivities make 2-(propargylamino)benzoic acid a versatile precursor for constructing complex molecules. Moreover, the carboxylic acid group provides acidity and the potential for forming amide bonds, which are essential in peptide synthesis and drug design.

Recent studies have explored the influence of substituents on the electronic properties of similar compounds. For instance, researchers have demonstrated that the presence of electron-withdrawing groups like nitro or cyano can significantly alter the reactivity of aromatic rings. In contrast, electron-donating groups such as amino or methoxy can enhance nucleophilic substitution reactions. These findings underscore the importance of understanding substituent effects when designing molecules like 1250355-52-2.

Synthesis and Characterization

The synthesis of 1250355-52-2 typically involves multi-step processes that combine aromatic substitution reactions with propargylation techniques. One common approach is to start with 4-amino benzoic acid, which undergoes propargylation using appropriate reagents such as propargyl bromide or propargyl chloride under basic conditions. The resulting product is then purified through chromatographic methods to ensure high purity.

Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions. For example, transition metal catalysts like palladium(II) complexes have been employed to facilitate coupling reactions between aromatic amines and alkynes. These methods not only enhance yield but also reduce reaction times, making them more suitable for large-scale production.

The characterization of 1250355-52

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